Isooctyl methacrylate
Overview
Description
Isooctyl methacrylate is a type of methacrylate, which is a class of compounds that are widely used in the production of polymers . It consists of eight carbon alkyl esters of acrylic acid . It contains a total of 35 bonds, including 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 aliphatic ester .
Synthesis Analysis
The synthesis of Isooctyl methacrylate involves the reaction of acrylic acid with a certain alcohol . The process of acrylic pressure-sensitive adhesives (PSAs) production contains the synthesis of the polymer followed by suspension in a catalyst .
Molecular Structure Analysis
The molecular formula of Isooctyl methacrylate is C12H22O2 . It contains 35 bonds in total, including 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 aliphatic ester .
Chemical Reactions Analysis
The chemical reactions involving Isooctyl methacrylate are complex and involve multiple steps. For instance, the oxidative dehydrogenation reactions of methyl isobutyrate (MIB) were carried out using a continuous flow fixed bed reactor . The products formed in these reactions were methyl methacrylate (MMA), methacrylic acid (MAA), isobutyric acid (IBA), cracked products (acetone, methanol, and propene), and others .
Scientific Research Applications
Denture Base Material
- Study : A denture base resin with low water absorption
- Insights : Research investigated poly(isobutyl methacrylate) as a potential denture base material. Although it displayed low water absorption, its mechanical properties and low glass transition temperature rendered it unsuitable as a denture base material. This study indicates the potential of isobutyl methacrylate derivatives, like IOMA, as co-monomers to reduce water absorption in denture materials (Barsby, 1992).
- Study : Morphology and rheology of PMMA-block-PIOA triblock copolymers
- Insights : A series of poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) (MIM) copolymers were examined for their phase morphology and rheological properties. Some compositions of these copolymers, particularly with short PMMA end blocks, demonstrated properties of thermoplastic elastomers (TPEs), offering a higher service temperature than traditional TPEs (Tong et al., 2000).
- Study : FePO Catalysts for Selective Oxidative Dehydrogenation
- Insights : This review presented iron phosphorus oxides used as catalysts in the oxidative dehydrogenation of isobutyric acid into methacrylic acid, which can be a step in producing methyl methacrylate. This indicates the relevance of methacrylate derivatives in catalytic systems (Millet, 1998).
- Study : THE USE OF ISOBUTYL ALCOHOL FOR METHACRYLATE SYNTHESIS
- Insights : This study explored the synthesis of methyl methacrylates via oxidative conversion of isobutyl alcohol. The findings suggest isobutyl alcohol as an alternative raw material for methacrylate synthesis, highlighting the interconnectedness of various methacrylate compounds in polymer synthesis (Zhyznevskiy et al., 2011).
- Study : Crosslinked cinnamoyloxyethyl methacrylate and isooctyl acrylate copolymers as oil sorbers
- Insights : Copolymerization of cinnamoyloxyethyl methacrylate (CEMA) with isooctyl acrylate (IOA) was performed to create crosslinked polymers evaluated for oil absorbency applications. The research emphasized the potential of IOMA derivatives in developing materials for environmental clean-up (Atta et al., 2005).
Future Directions
properties
IUPAC Name |
6-methylheptyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-10(2)8-6-5-7-9-14-12(13)11(3)4/h10H,3,5-9H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLZEHVGKWKAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067403 | |
Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isooctyl methacrylate | |
CAS RN |
28675-80-1 | |
Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028675801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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